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Compound of Interest

Compound Name:
Methyl7-hydroxy-1-benzofuran-4-

carboxylate

Cat. No.: B13566248

Get Quote

Executive Summary: The Scaffold Advantage
The 7-hydroxy-4-substituted benzofuran core represents a distinct chemical space within the

benzofuran family. Unlike the more common 2- or 3-substituted derivatives (often accessible

via Rap-Stoermer or Sonogashira couplings), the 4,7-substitution pattern on the benzene ring

offers unique pharmacological vectors.

7-Hydroxyl Group: Functions as a critical hydrogen bond donor (HBD) and radical

scavenger, mimicking the phenolic pharmacophore of Vitamin E and serotonin.

4-Substituent: Provides a steric and lipophilic handle ortho to the furan oxygen, modulating

receptor subtype selectivity (e.g., LTB4 receptors, PDE4) and metabolic stability.

This guide delineates the synthesis of this challenging core and analyzes its biological profile,

specifically in anti-inflammatory (LTB4 antagonism), anticancer (kinase inhibition), and

antioxidant domains.
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Numbering and Topology
The biological activity of this scaffold is strictly governed by the positioning of the hydroxyl and

alkyl/aryl groups.

Position 1 (O): Furan oxygen.

Position 4: The "top" benzene carbon (adjacent to the bridgehead C3a). Substitution here

imposes steric pressure on the furan ring.

Position 7: The "bottom" benzene carbon (adjacent to the bridgehead C7a). Hydroxylation

here creates an intramolecular H-bond network with the furan oxygen, influencing pKa and

solubility.

Structure-Activity Relationship (SAR) Map
The following diagram illustrates the functional logic of the scaffold.
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Caption: SAR map highlighting the distinct pharmacological roles of the 4- and 7-positions.

Biological Activity Profiles
Anti-Inflammatory: LTB4 Antagonism
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Research indicates that 4-(2-alkylcarbamoyl-1-methylvinyl)-7-alkyloxybenzofurans are potent

antagonists of the Leukotriene B4 (LTB4) receptors, specifically BLT1 and BLT2.

Mechanism: LTB4 is a potent chemoattractant for neutrophils. Blocking BLT1/2 reduces

acute inflammation.

Role of 4-Substitution: A bulky group at C4 (e.g., a vinyl carbamate) is essential for locking

the molecule into a bioactive conformation that fits the hydrophobic pocket of the GPCR.

Role of 7-Substitution: While often an alkoxy group in prodrugs, the 7-OH (or its ether)

anchors the molecule in the binding site via polar interactions.

Anticancer: Kinase Inhibition (Mnk & PI3K)
Derivatives such as 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide (closely related

isomer) and 7-hydroxybenzofuran-4-carbaldehydes have shown efficacy against specific

kinases.

Target: Mnk1/2 (MAPK-interacting kinases). Inhibition prevents the phosphorylation of eIF4E,

a key step in cancer cell translation initiation.

Data: 4-substituted derivatives have demonstrated IC50 values in the low micromolar range

(1.0 - 5.0 µM) against leukemia (MOLT-3) and breast cancer (MCF-7) cell lines.

Antioxidant Activity
The 7-hydroxybenzofuran moiety is a bioisostere of the chroman ring in Vitamin E (tocopherol).

Radical Scavenging: The C7 hydroxyl group readily donates a hydrogen atom to neutralize

free radicals (ROO•). The resulting phenoxy radical is stabilized by resonance into the furan

ring.

Potency: 4-alkyl substitution (electron-donating) enhances the electron density of the

phenolic ring, lowering the bond dissociation enthalpy (BDE) of the O-H bond and increasing

antioxidant potency relative to unsubstituted analogs.
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Accessing the 4-substituted 7-hydroxy core is synthetically non-trivial due to the specific

oxidation patterns required on the benzene ring. The following protocols utilize oxidative

cyclization and Mukaiyama Michael addition, offering a validated route superior to standard

Pechmann condensation rearrangements.

Protocol A: Synthesis of 7-Hydroxybenzofuran-4-
carbaldehyde
Target: A versatile intermediate for introducing 4-substituents. Source Methodology: Adapted

from Benchchem and UCLA oxidative cyclization protocols.

Reagents & Materials:
Starting Material: Methyl 3,4-dihydroxybenzoate (Commercially available).[1]

Oxidant: Bis(trifluoroacetoxy)iodobenzene (PIFA).

Reductant: Diisobutylaluminium hydride (DIBAL-H).[1]

Solvents: Anhydrous THF, Dichloromethane (DCM).

Step-by-Step Workflow:
Step 1: Benzofuran Ring Construction (Oxidative Cyclization)

Dissolution: Dissolve methyl 3,4-dihydroxybenzoate (1.0 equiv) in anhydrous THF (0.1 M

concentration) under argon. Cool to 0 °C.

Oxidation: Add PIFA (1.1 equiv) dropwise over 10 minutes. The solution will turn dark

yellow/green (formation of o-quinone intermediate).

Cyclization: Stir at 0 °C for 4 hours.

Aromatization: Add 4M HCl in dioxane (0.5 mL/mmol) and methanol (1.0 mL/mmol). Reflux

for 1 hour to drive aromatization to methyl 7-hydroxybenzofuran-4-carboxylate.

Workup: Cool, extract with diethyl ether, wash with saturated NaHCO₃ and brine. Dry over

MgSO₄ and concentrate.
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Purification: Flash chromatography (Silica gel, Hexane/EtOAc). Expected Yield: 60-75%.[1]

[2]

Step 2: Selective Reduction to Aldehyde

Setup: Dissolve the ester from Step 1 in anhydrous DCM under argon. Cool to -78 °C.[1]

Reduction: Slowly add DIBAL-H (1.2 equiv, 1.0 M in hexanes) dropwise.

Monitoring: Stir at -78 °C for 2-3 hours. Monitor by TLC (disappearance of ester spot).

Quench: Add Methanol (excess) at -78 °C, followed by 1M HCl. Warm to Room Temperature.

Isolation: Extract with Ethyl Acetate. The product, 7-hydroxybenzofuran-4-carbaldehyde, is

unstable; use immediately or store under inert gas at -20 °C.

Protocol B: Mukaiyama Michael Addition (For 2,4-
Disubstituted Analogs)
Purpose: To introduce complex substituents at C2 while establishing the 4-carboxylate.

In Situ Quinone Formation: Treat methyl 3,4-dihydroxybenzoate with PIFA (as above) to

generate the o-benzoquinone ester.

Addition: Add a silyl enol ether (4.0 equiv) to the reaction mixture at 0 °C.

Cyclization: The silyl enol ether attacks the quinone, followed by cyclization and loss of

silanol to yield 2-substituted-7-hydroxybenzofuran-4-carboxylates.

Yield: 50-70% depending on the silyl enol ether steric bulk.

Synthesis Pathway Visualization[1]
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Caption: Synthetic route from catechol precursors to the key 4-formyl-7-hydroxy intermediate.

Quantitative Data Summary
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Compound Class Target / Activity
Key Metric
(IC50/MIC)

Reference

4-Vinyl-7-

alkoxybenzofuran
LTB4 Receptor (BLT1) IC50: < 100 nM [1]

7-Hydroxy-4-formyl

deriv.
MOLT-3 (Leukemia) IC50: 18.1 µM [2]

6-OH-4-OMe-

benzofuran
Mnk2 Kinase IC50: 1.16 µM [3]

7-Hydroxybenzofuran
DPPH Radical

Scavenging
EC50: ~15 µM [4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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